molecular formula C11H10N2OS B14190953 2-Imino-6-methyl-2H-1-benzopyran-3-carbothioamide CAS No. 919092-05-0

2-Imino-6-methyl-2H-1-benzopyran-3-carbothioamide

Cat. No.: B14190953
CAS No.: 919092-05-0
M. Wt: 218.28 g/mol
InChI Key: XRSQKRGIDXRXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Imino-6-methyl-2H-1-benzopyran-3-carbothioamide is a benzopyran derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an imino group, a methyl group, and a carbothioamide group attached to the benzopyran core. Its chemical formula is C11H10N2OS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-6-methyl-2H-1-benzopyran-3-carbothioamide typically involves the reaction of 2H-1-benzopyran-3-carbothioamide with appropriate reagents under controlled conditions. One common method includes the use of 2H-1-benzopyran-3-carbonitrile as a starting material, which undergoes a series of reactions to introduce the imino and methyl groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-Imino-6-methyl-2H-1-benzopyran-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while reduction may produce amine derivatives.

Scientific Research Applications

2-Imino-6-methyl-2H-1-benzopyran-3-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Imino-6-methyl-2H-1-benzopyran-3-carbothioamide involves the inhibition of the mTOR-p70S6K signaling pathway by activating AMP-activated protein kinase (AMPK). This leads to the down-regulation of SLC7A11, inhibition of System Xc-, and reduction in cysteine and glutathione levels, resulting in the accumulation of reactive oxygen species and induction of ferroptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Imino-2H-1-benzopyran-3-carboxamide
  • 2-Imino-3-(1H-benzoimidazol-2-yl)-2H-1-benzopyran
  • 2-Imino-4-methyl-2H-1-benzopyran-3-carbonitrile

Uniqueness

2-Imino-6-methyl-2H-1-benzopyran-3-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit the mTOR-p70S6K signaling pathway and induce ferroptosis sets it apart from other similar compounds .

Properties

CAS No.

919092-05-0

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

2-imino-6-methylchromene-3-carbothioamide

InChI

InChI=1S/C11H10N2OS/c1-6-2-3-9-7(4-6)5-8(11(13)15)10(12)14-9/h2-5,12H,1H3,(H2,13,15)

InChI Key

XRSQKRGIDXRXTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N)C(=C2)C(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.